![molecular formula C19H21NO B15167523 2,2-Dimethyl-N-[(4-methylphenyl)methyl]-2H-1-benzopyran-6-amine CAS No. 602331-55-5](/img/structure/B15167523.png)
2,2-Dimethyl-N-[(4-methylphenyl)methyl]-2H-1-benzopyran-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-N-[(4-methylphenyl)methyl]-2H-1-benzopyran-6-amine is a synthetic organic compound with a complex structure It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-[(4-methylphenyl)methyl]-2H-1-benzopyran-6-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Dimethyl Group: The dimethyl group can be introduced via alkylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the 4-Methylphenylmethyl Group: This step involves the reaction of the benzopyran core with a 4-methylbenzyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-N-[(4-methylphenyl)methyl]-2H-1-benzopyran-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzopyran core or the 4-methylphenylmethyl group using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons or alcohols.
Substitution: Various substituted benzopyran derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-N-[(4-methylphenyl)methyl]-2H-1-benzopyran-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-N-[(4-methylphenyl)methyl]-2H-1-benzopyran-6-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt viral replication processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(RS)-(4-Methylphenyl)phenylmethoxy]-N,N-dimethylethanamine hydrochloride: A compound with a similar structure but different functional groups.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Another benzopyran derivative with distinct biological activities.
Uniqueness
2,2-Dimethyl-N-[(4-methylphenyl)methyl]-2H-1-benzopyran-6-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzopyran core with dimethyl and 4-methylphenylmethyl groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
602331-55-5 |
|---|---|
Formule moléculaire |
C19H21NO |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
2,2-dimethyl-N-[(4-methylphenyl)methyl]chromen-6-amine |
InChI |
InChI=1S/C19H21NO/c1-14-4-6-15(7-5-14)13-20-17-8-9-18-16(12-17)10-11-19(2,3)21-18/h4-12,20H,13H2,1-3H3 |
Clé InChI |
VLXPDQFZLQWJAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CNC2=CC3=C(C=C2)OC(C=C3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Benzyloxy)methyl]-2-nitrobenzene](/img/structure/B15167445.png)
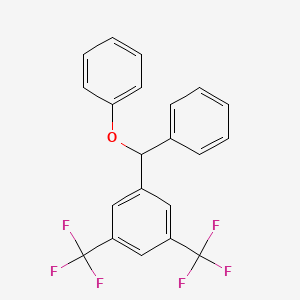
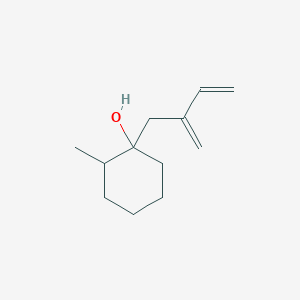
![1,10-Phenanthroline-2,9-dicarboxamide, N,N'-bis[2-(2-pyridinyl)ethyl]-](/img/structure/B15167464.png)
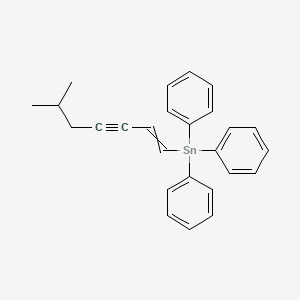
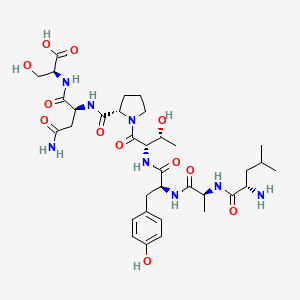
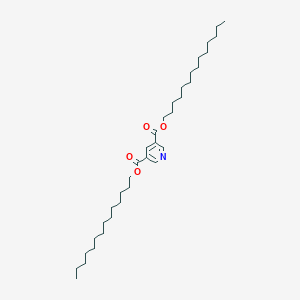
![3-(2-{4-[(5-Nitropyridin-2-yl)amino]phenoxy}acetamido)benzoic acid](/img/structure/B15167484.png)
![2,2'-(Ethene-1,2-diyl)di(9,9'-spirobi[fluorene])](/img/structure/B15167499.png)

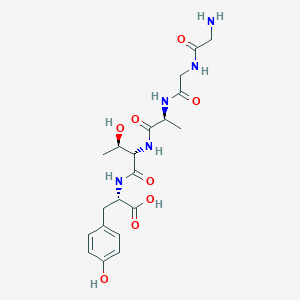
![4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167524.png)

![{5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol](/img/structure/B15167539.png)
